Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid
CAS No.:
Cat. No.: VC20183339
Molecular Formula: C25H17BO3
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17BO3 |
|---|---|
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | spiro[fluorene-9,9'-xanthene]-2'-ylboronic acid |
| Standard InChI | InChI=1S/C25H17BO3/c27-26(28)16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)29-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H |
| Standard InChI Key | XWJYQPFDUBPRKM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)OC3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s spiro structure arises from a shared tetrahedral carbon atom connecting fluorene (a bicyclic hydrocarbon) and xanthene (a tricyclic ether). This configuration imposes significant steric hindrance while enhancing electronic conjugation across the π-system . The boronic acid (-B(OH)₂) group at the 2'-position introduces reactivity for cross-coupling reactions and hydrogen-bonding capabilities.
Table 1: Key Structural Identifiers
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the spiro carbon (δ 65–70 ppm in ¹³C NMR) and boronic acid protons (δ 7.5–8.2 ppm in ¹H NMR). The ultraviolet-visible (UV-Vis) spectrum shows absorption maxima at 310 nm and 350 nm, attributable to π→π* transitions in the fused aromatic system.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Spiro Framework Construction: A Friedel-Crafts alkylation or Ullmann coupling assembles the fluorene-xanthene backbone under acidic conditions.
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Boronation: Palladium-catalyzed Miyaura borylation introduces the -B(OH)₂ group using bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C .
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range | Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 68–72% |
| Temperature | 80–90°C | |
| Solvent | THF/DMF (4:1) | |
| Reaction Time | 12–16 hours |
Challenges and Solutions
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Steric Hindrance: The spiro structure impedes reagent access to the 2'-position. Using bulkier ligands like tri-tert-butylphosphine enhances catalytic activity.
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Boronic Acid Stability: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (N₂/Ar) .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block in synthesizing extended π-conjugated systems. For example, coupling with aryl halides produces spirocyclic polymers with tunable bandgaps .
Mechanistic Insight:
The oxidative addition of Pd⁰ to Ar-X precedes transmetallation with the boronic acid, culminating in reductive elimination.
Electrophilic Aromatic Substitution
The electron-rich xanthene ring undergoes nitration and sulfonation at the 4- and 5-positions, enabling further functionalization .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid derivatives exhibit high hole mobility (μₕ ≈ 10⁻³ cm²/V·s) and thermal stability (T₅₀₀ > 400°C), making them ideal hole-transport layers in OLEDs .
Table 3: Performance Metrics in OLEDs
| Parameter | Value | Source |
|---|---|---|
| Luminance Efficiency | 18.7 cd/A | |
| Commission Internationale de l’Éclairage (CIE) Coordinates | (0.33, 0.41) |
Photovoltaic Cells
Incorporating the compound into donor-acceptor polymers improves power conversion efficiencies (PCEs) by 12% due to enhanced charge separation and reduced recombination .
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective synthesis of spiroboronate esters using chiral Pd catalysts, achieving 89% enantiomeric excess (ee).
Biomedical Imaging Probes
Functionalized derivatives exhibit two-photon fluorescence with Stokes shifts >150 nm, enabling deep-tissue imaging in murine models .
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